molecular formula C10H7BrClN B13149767 7-Bromo-1-chloro-5-methylisoquinoline

7-Bromo-1-chloro-5-methylisoquinoline

Cat. No.: B13149767
M. Wt: 256.52 g/mol
InChI Key: XTHOCRJQTLAFAJ-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-5-methylisoquinoline is a halogenated isoquinoline derivative characterized by substituents at positions 1 (chloro), 5 (methyl), and 7 (bromo). Its molecular structure combines electron-withdrawing halogen atoms and an electron-donating methyl group, influencing its electronic properties, reactivity, and physical characteristics. The compound is a yellow solid (inferred from structurally similar compounds in ) and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key identifiers include the InChIKey UMSWWSIVPWVJOX-UHFFFAOYSA-N and BRN registry number 8404252. Safety data classify it as toxic (Hazard Code T) with risk statements R25 (toxic if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin) .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-1-chloro-5-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3

InChI Key

XTHOCRJQTLAFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where 5-methylisoquinoline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of 7-Bromo-1-chloro-5-methylisoquinoline may involve large-scale bromination and chlorination processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-5-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

7-Bromo-1-chloro-5-methylisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-5-methylisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets, leading to specific biological activities.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 7-bromo-1-chloro-5-methylisoquinoline with structurally related compounds, focusing on substituent positions, physical properties, and applications:

Compound Name Substituents Key Properties/Data Applications/Significance References
7-Bromo-1-chloro-5-methylisoquinoline 7-Br, 1-Cl, 5-Me Yellow solid; Toxic (R25, R36/37/38); Intermediate reactivity due to Br/Cl/Me Organic synthesis intermediate
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 7-Cl, 1-Me, 3-COOMe Melting point: 152–154°C; ¹H NMR: δ 8.65 (s, 1H, H-5) Pharmaceutical research (e.g., kinase inhibitors)
7-Bromo-5-chloro-8-quinolinol 7-Br, 5-Cl, 8-OH Quinoline scaffold; OH group enhances metal-chelating ability Potential antimicrobial/antifungal agent
7-Bromo-1-chloroisoquinoline 7-Br, 1-Cl Yellow solid; Toxic (R25); UN 2811 6.1/PGIII Synthesis of heterocyclic derivatives
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate 7-CF₃, 1-Me, 3-COOEt Higher lipophilicity due to CF₃; ¹³C NMR: δ 122.5 (q, J = 272 Hz, CF₃) Drug discovery (e.g., CNS-targeting agents)
Key Observations:

In contrast, the 3-carboxylate group in compounds enhances solubility and facilitates hydrogen bonding . Bromo vs. Chloro: Bromine’s larger atomic size and polarizability increase van der Waals interactions compared to chlorine, which may elevate melting points (e.g., Methyl 7-Chloro-... melts at 152–154°C, while brominated analogs likely have higher values, though data is unavailable).

Reactivity and Functionalization: The 7-bromo substituent in the target compound is a superior leaving group compared to chlorine, enabling nucleophilic aromatic substitution reactions. This contrasts with 7-chloro derivatives, which require harsher conditions for displacement . Quinoline vs. Isoquinoline: Quinoline derivatives (e.g., 7-Bromo-5-chloro-8-quinolinol in ) exhibit distinct electronic properties due to nitrogen positioning, affecting metal coordination and bioactivity .

Safety and Handling: The target compound shares toxicity profiles (R25) with 7-bromo-1-chloroisoquinoline, but the 5-methyl group may reduce volatility, mitigating inhalation risks compared to non-methylated analogs .

Spectral and Analytical Data

While direct NMR data for 7-bromo-1-chloro-5-methylisoquinoline is unavailable, comparisons can be inferred:

  • ¹H NMR : The 5-methyl group is expected to resonate as a singlet near δ 2.5–3.0 ppm. Adjacent aromatic protons (e.g., H-6 and H-8) would experience deshielding from bromine and chlorine, shifting downfield (δ 7.5–8.5 ppm), similar to Methyl 7-Chloro-... (δ 8.65 for H-5) .
  • ¹³C NMR : The bromine atom at C-7 would cause significant deshielding (δ > 120 ppm), while the methyl group at C-5 would appear near δ 20–25 ppm .

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